Benzofuran-3-carboxylic acid methyl ester
Overview
Description
Benzofuran-3-carboxylic acid methyl ester is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring this compound is characterized by a methyl ester group attached to the third position of the benzofuran ring
Mechanism of Action
Target of Action
Methyl benzofuran-3-carboxylate, also known as Benzofuran-3-carboxylic acid methyl ester, is a derivative of benzofuran compounds . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives have been shown to have anti-hepatitis c virus activity and have been developed and utilized as anticancer agents .
Pharmacokinetics
It is known that the bioavailability of many benzofuran derivatives has been improved, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
It is known that benzofuran compounds are widely distributed in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzofuran-3-carboxylic acid methyl ester can be synthesized through several methods. One common approach involves the cyclization of o-hydroxybenzyl ketones or o-hydroxyacetophenones under basic conditions . Another method includes the dehydration of phenoxyalkanone under acidic conditions . These reactions typically require specific catalysts and controlled temperatures to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of methyl benzofuran-3-carboxylate often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and purification techniques are crucial factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions: Benzofuran-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups at specific positions on the benzofuran ring.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated benzofurans, while substitution reactions can produce a variety of benzofuran derivatives with different functional groups .
Scientific Research Applications
Benzofuran-3-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Benzofuran: The parent compound without any substituents.
Ethyl benzofuran-3-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.
Benzofuran-2-carboxylate: Differing in the position of the carboxylate group.
Uniqueness: Benzofuran-3-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group at the third position enhances its reactivity and potential for further functionalization compared to other benzofuran derivatives .
Properties
IUPAC Name |
methyl 1-benzofuran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-10(11)8-6-13-9-5-3-2-4-7(8)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZWEVLMFYQKKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401269655 | |
Record name | 3-Benzofurancarboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401269655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4687-24-5 | |
Record name | 3-Benzofurancarboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4687-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzofurancarboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401269655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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